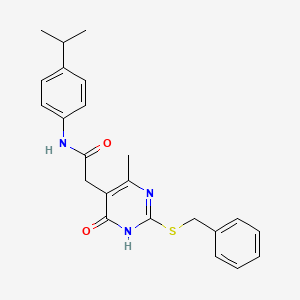
2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-isopropylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-isopropylphenyl)acetamide is a complex organic compound that belongs to the class of pyrimidines. This compound has garnered interest due to its potential applications in various scientific fields such as chemistry, biology, and medicine. Its unique structure offers a plethora of functional groups that participate in different chemical reactions, making it a versatile molecule for research and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-isopropylphenyl)acetamide can be achieved through several synthetic routes. One common method involves the condensation of benzylthiourea with 2-chloro-3-oxobutanoate under basic conditions to form the pyrimidinone core. The resulting intermediate is then subjected to acylation with 4-isopropylphenylacetyl chloride to yield the final product. This synthesis typically requires careful control of temperature, reaction time, and pH to optimize yield and purity.
Industrial Production Methods: On an industrial scale, this compound can be produced via a continuous flow synthesis process. This method enhances the efficiency and scalability of the reaction by maintaining optimal reaction conditions throughout the process. Key parameters such as solvent choice, catalyst selection, and reaction kinetics are finely tuned to maximize output while minimizing by-products.
化学反应分析
Types of Reactions:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone core can be reduced to the corresponding dihydropyrimidine under hydrogenation conditions with catalysts like palladium on carbon.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Palladium on carbon, sodium borohydride
Nucleophiles: Ammonia, primary amines, alkoxides
Major Products Formed: The major products of these reactions include sulfoxides, sulfones, dihydropyrimidines, and substituted acetamides, each potentially having distinct properties and applications.
科学研究应用
In Chemistry: This compound serves as a precursor for synthesizing more complex organic molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
In Biology: The structural components of this compound allow for potential interactions with biological macromolecules. It is studied for its potential as an inhibitor of certain enzymes, affecting pathways related to cell metabolism and proliferation.
In Medicine: Preliminary studies suggest that derivatives of this compound might possess antimicrobial and anticancer properties. Research is ongoing to explore its efficacy and safety in preclinical models.
In Industry: Its versatile chemical structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings with enhanced durability or specific chemical reactivity.
作用机制
The biological activity of 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-isopropylphenyl)acetamide is thought to be mediated by its ability to interact with key enzymes and receptors. The pyrimidinone core can act as a scaffold for binding to active sites of enzymes, inhibiting their function. This inhibition can disrupt metabolic pathways, leading to potential therapeutic effects. The specific molecular targets and pathways are still under investigation, but early studies point to its role in modulating kinase activity and affecting signal transduction pathways.
相似化合物的比较
This compound stands out due to its unique combination of functional groups and the resulting reactivity profile. Similar compounds, such as other pyrimidinone derivatives, include:
2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidine: Lacks the acetamide moiety, leading to different chemical reactivity.
4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl-N-phenylacetamide: Features a phenyl group instead of an isopropylphenyl group, impacting its biological activity.
2-(benzylthio)-5-acetyl-4-methyl-6-oxo-1,6-dihydropyrimidine: Contains an acetyl group that alters its synthetic routes and reaction conditions.
Each of these compounds exhibits unique characteristics that differentiate them from 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-isopropylphenyl)acetamide, making it a distinctive and valuable compound for research and industrial applications.
属性
IUPAC Name |
2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-15(2)18-9-11-19(12-10-18)25-21(27)13-20-16(3)24-23(26-22(20)28)29-14-17-7-5-4-6-8-17/h4-12,15H,13-14H2,1-3H3,(H,25,27)(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHYKUVAJVKMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













